N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-5-11(6-4-10)18-12(19)9-2-1-7-17-8-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAHMZGMAHNWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, followed by coupling with a pyridine derivative. The reaction conditions often involve the use of metal catalysts and specific reagents to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethylphenyl group and pyridine ring participate in substitution reactions. The carboxamide moiety can act as a directing group for electrophilic aromatic substitution (EAS) or undergo functional group interconversion.
Key Insight : The trifluoromethyl group enhances electrophilic substitution rates at meta/para positions on the phenyl ring due to its strong electron-withdrawing effect .
Reduction Reactions
The carboxamide group can be reduced to amines, while the pyridine ring may undergo partial or full hydrogenation.
Mechanistic Note : LiAlH₄ selectively reduces the carboxamide to a benzylamine without altering the trifluoromethyl group .
Cross-Coupling Reactions
The pyridine ring facilitates palladium-catalyzed cross-couplings, enabling structural diversification.
Example : Coupling with 4-bromophenylboronic acid yields 4'-substituted bipyridines, enhancing π-stacking in medicinal chemistry contexts .
Oxidation Reactions
Controlled oxidation targets the pyridine ring or side chains.
Caution : Over-oxidation may degrade the trifluoromethyl group under harsh conditions .
Functional Group Transformations
The carboxamide group undergoes classical transformations:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Amide → Thioamide | Lawesson’s reagent, toluene, reflux | Thioamide analog | |
| Grignard Addition | RMgX, THF, −78°C → RT | Ketone or alcohol derivatives |
Application : Thioamide derivatives show enhanced metal-binding capacity for catalytic applications .
Photochemical Reactions
UV-induced reactivity has been observed in analogs:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), acetone | Cyclobutane-fused pyridine |
Limitation : Trifluoromethyl groups may quench excited states, reducing photochemical efficiency .
Bioconjugation Reactions
The carboxamide serves as a handle for bioconjugation in drug discovery:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Peptide Coupling | EDC/HOBt, DMF | Peptide–pyridine conjugates |
Rationale : Enhances solubility and target affinity in bioactive molecules .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide exhibits promising anticancer properties. For example, it has been studied for its effects on various cancer cell lines, demonstrating significant antiproliferative activity against colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The compound's mechanism involves inhibition of key signaling pathways associated with cancer proliferation, such as PI3K/AKT signaling .
Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses efficacy against several bacterial strains, making it a candidate for the development of new antimicrobial agents.
Agricultural Applications
This compound is being explored as a potential agrochemical. Its structural characteristics may contribute to the development of novel fungicides or herbicides. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate plant tissues and exert biological effects against pathogens .
Materials Science
In materials science, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to be utilized in the production of advanced materials with tailored properties, such as improved thermal stability and chemical resistance .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 10 µM against HCT-116 cells, suggesting significant potential for further development as an anticancer therapeutic .
Case Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity.
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide
- 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Uniqueness
N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific trifluoromethyl group attached to the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Biological Activity
N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to various biological effects, including antibacterial and antichlamydial activities .
Biological Activities
-
Antibacterial Activity
- Compounds with similar structures have shown promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives of pyridine carboxamides have been reported to exhibit submicromolar inhibition against specific bacterial enzymes crucial for bacterial viability .
- The presence of the trifluoromethyl group has been linked to enhanced antibacterial activity, as seen in studies where modifications led to varying degrees of potency against bacterial strains .
-
Antichlamydial Activity
- Recent studies indicate that certain derivatives of pyridine-3-carboxamides, including those with a trifluoromethyl substituent, exhibit selective antichlamydial activity. These compounds were effective in impairing the growth of Chlamydia trachomatis without affecting host cell viability . The mechanism involves selective targeting of Chlamydia while sparing other bacteria, indicating a potential for developing new treatments for chlamydial infections.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly influence the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl | Increases lipophilicity and potency |
| Replacement with chlorine | Moderate activity observed |
| Unsubstituted phenyl group | No significant activity |
These findings underscore the importance of the trifluoromethyl group in enhancing the compound's biological efficacy .
Case Studies
-
Study on Antibacterial Properties
- A study evaluated various pyridine derivatives for their antibacterial properties against MRSA. The results indicated that compounds with a trifluoromethyl group exhibited significantly lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts. This study highlights the potential for developing new antibiotics based on this scaffold .
-
Research on Antichlamydial Compounds
- Another study focused on synthesizing and testing derivatives for their antichlamydial activity. Compounds containing the trifluoromethyl group were found to be effective at inhibiting Chlamydia trachomatis growth without cytotoxic effects on human cells. This selectivity suggests a promising avenue for drug development targeting chlamydial infections .
Q & A
Basic: What are the key synthetic routes for N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Amide Coupling : Pyridine-3-carboxylic acid derivatives are coupled with 4-(trifluoromethyl)aniline using coupling agents like EDC/HOBt or DCC under anhydrous conditions .
- Functional Group Introduction : Substituents on the phenyl or pyridine rings (e.g., trifluoromethyl) may be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective modifications .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to achieve >95% purity, with yields optimized by controlling reaction time and temperature .
Basic: How is the structure of this compound characterized?
Methodological Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with distinct peaks for the trifluoromethyl group (~-60 ppm in F NMR) and aromatic protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments, ensuring correct molecular weight (e.g., 295.34 g/mol for related analogs) .
- X-ray Crystallography : Rarely reported but used to resolve stereochemistry in structurally similar carboxamides .
Basic: What biological activities have been reported for this compound?
Methodological Answer:
Studies highlight:
- Antimicrobial Activity : MIC assays against Staphylococcus aureus and Escherichia coli show inhibition at 10–50 µM, attributed to membrane disruption or enzyme inhibition .
- Enzyme Modulation : Binding to kinases or proteases is assessed via fluorescence polarization or surface plasmon resonance (SPR), with IC values in the nanomolar range .
- Cellular Studies : Antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) are quantified using MTT assays, with mechanisms explored via RNA-seq or proteomics .
Advanced: How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts improve reaction rates and regioselectivity during amide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Workflow Automation : Continuous-flow reactors minimize side reactions and improve scalability, achieving yields >80% .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions arise from assay variability or structural analogs. Solutions include:
- Dose-Response Curves : EC/IC values across multiple concentrations (e.g., 0.1–100 µM) clarify potency thresholds .
- Comparative SAR Studies : Trifluoromethyl substitution vs. methyl or chloro analogs (e.g., 10-fold higher kinase affinity with CF) rationalize activity differences .
- Orthogonal Assays : Validate target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
Advanced: How does the trifluoromethyl group influence the compound's pharmacokinetics?
Methodological Answer:
The CF group impacts:
- Lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) show reduced oxidative metabolism due to CF’s electron-withdrawing effects .
- Protein Binding : Serum albumin binding (≥90%) is quantified via ultrafiltration-LC/MS, affecting free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
